

# Replicating key findings of CI-943 preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025



## Comparison Guide: Preclinical Findings of PN-943

This guide provides an objective comparison of the preclinical performance of PN-943, an oral, gut-restricted  $\alpha 4\beta 7$  integrin antagonist, with other relevant alternatives for the treatment of ulcerative colitis. The data presented is based on available preclinical studies.

### **Data Presentation**

Table 1: In Vitro Potency of PN-943

| Compound | Target        | In Vitro<br>Potency (IC50) | Species       | Reference |
|----------|---------------|----------------------------|---------------|-----------|
| PN-943   | α4β7 integrin | Higher than<br>PTG-100     | Not Specified | [3]       |

Table 2: Receptor Occupancy of PN-943 vs. PTG-100 in Healthy Volunteers (Single Ascending Dose)[5]



| Dose (mg) | PN-943 Max<br>Receptor<br>Occupancy<br>(%) (mean ±<br>SD) | PTG-100 Max<br>Receptor<br>Occupancy<br>(%) (mean ±<br>SD) | PN-943 AUC0-<br>24 Receptor<br>Occupancy<br>(mean ± SD) | PTG-100 AUC0-24 Receptor Occupancy (mean ± SD) |
|-----------|-----------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------|------------------------------------------------|
| 100       | 62 ± 11.0                                                 | 29 ± 7.7                                                   | 933 ± 299                                               | 470 ± 195                                      |
| 300       | 83 ± 7.9                                                  | 54 ± 10.0                                                  | 1542 ± 158                                              | 746 ± 199                                      |
| 1000      | 94 ± 2.0                                                  | 74 ± 9.7                                                   | 1944 ± 84                                               | 1351 ± 186                                     |
| 1400      | 95 ± 3.6                                                  | N/A                                                        | 2064 ± 164                                              | N/A                                            |

Table 3: Preclinical Pharmacokinetics of PN-943[3]

| Species | Systemic Absorption   | Key Findings                                                                                      |
|---------|-----------------------|---------------------------------------------------------------------------------------------------|
| Animals | Minimal (<1%)         | More effective than PTG-100 in target engagement and effects on T-cell trafficking.               |
| Humans  | Low systemic exposure | Minimal accumulation with once-daily dosing; dosedependent increases in blood receptor occupancy. |

Table 4: Efficacy of PN-943 in a Rat Model of Colitis[3]

| Treatment Group | Mean Colon<br>Histopathology Score           | Outcome                           |
|-----------------|----------------------------------------------|-----------------------------------|
| Vehicle         | Not specified                                | -                                 |
| PTG-100         | Not specified                                | -                                 |
| PN-943          | Significantly lower than vehicle and PTG-100 | Inhibition of colon inflammation. |



## **Experimental Protocols**

- 1. In Vivo Model of Colitis:
- Model: Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats is a standard preclinical model for inflammatory bowel disease.
- Procedure: Colitis is induced by intrarectal administration of TNBS.
- Treatment: Animals are treated with PN-943, a comparator (e.g., PTG-100), or vehicle.
- Endpoint: The primary endpoint is the mean colon histopathology score, which assesses the degree of inflammation and tissue damage in the colon.[3]
- 2. Receptor Occupancy Assay:
- Objective: To measure the extent and duration of  $\alpha 4\beta 7$  integrin target engagement by PN- 943 in vivo.
- Subjects: Healthy human volunteers.[5]
- Method: Blood samples are collected at various time points after single ascending doses of PN-943. The percentage of α4β7 integrin receptors on CD4+ memory T cells that are bound by the drug is determined using flow cytometry.
- Parameters Measured: Maximum receptor occupancy (%RO max) and the area under the receptor occupancy-time curve (AUC0-24).[5]
- 3. Pharmacokinetic Analysis:
- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PN-943.
- Samples: Plasma, urine, and fecal samples are collected from healthy human subjects after oral administration of PN-943.[3]
- Method: Concentrations of PN-943 are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][4]



 Parameters Measured: Peak plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and amount of intact drug excreted.[3]

## **Mandatory Visualization**



#### Click to download full resolution via product page

Caption: Mechanism of action of PN-943 in blocking T-lymphocyte trafficking to the gut.

This guide summarizes the key preclinical findings for PN-943, highlighting its mechanism of action and providing a comparison with an earlier-generation compound. The data suggests that PN-943 is a potent and gut-restricted antagonist of  $\alpha 4\beta 7$  integrin with potential for the treatment of ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Protagonist Therapeutics Announces Topline Data from Phase 2 IDEAL Study of PN-943 in Ulcerative Colitis [prnewswire.com]
- 3. Single- and Multiple-Dose Pharmacokinetics and Pharmacodynamics of PN-943, a
   Gastrointestinal-Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers PMC
   [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Alpha-4-Beta-7 Integrin Antagonist PN-943 Demonstrates Superior Dose-Related Target Engagement Activity to PTG-100 in Single Ascending Dose Phase 1 Study -BioSpace [biospace.com]
- 6. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of VIP943 in Subjects With Advanced CD123+ Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Replicating key findings of CI-943 preclinical studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1668962#replicating-key-findings-of-ci-943-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com